4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a benzamide core substituted with an ethyl group and a pyridazinylaminoethyl side chain, making it a unique structure with potential biological applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit antiviral activity .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide are not well-documented. Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, pyridazine derivatives, which share a similar core structure with this compound, have been reported to exhibit a wide range of pharmacological activities .
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The 6-methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Amidation: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.
Coupling Reaction: The final step involves coupling the pyridazinylaminoethyl side chain with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridazines.
Scientific Research Applications
4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Benzamide Derivatives: Compounds such as sulpiride and tiapride.
Comparison
Uniqueness: 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridazine or benzamide derivatives.
Pharmacological Profile: While similar compounds may share some pharmacological properties, the unique structure of this compound may result in different efficacy and safety profiles.
Properties
IUPAC Name |
4-ethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-13-5-7-14(8-6-13)16(21)18-11-10-17-15-9-4-12(2)19-20-15/h4-9H,3,10-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYLTBWULQYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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